benzyl pyrrolidine-2-carboxylate hydrochloride
Description
Significance of the Pyrrolidine (B122466) Core in Bioactive Compounds
The five-membered pyrrolidine ring is a ubiquitous structural motif in numerous natural products, alkaloids, and synthetic drugs. nih.govfrontiersin.org Its importance in drug design is attributed to several key features. The saturated, non-planar nature of the ring provides a three-dimensional architecture, a feature that is increasingly sought after in modern drug discovery to enhance target selectivity and potency. researchgate.netnih.gov This non-planarity, often referred to as "pseudorotation," allows the molecule to explore a wider conformational space, which can be crucial for optimal binding to biological targets like proteins and enzymes. researchgate.netnih.gov
Furthermore, the pyrrolidine scaffold often contains one or more stereogenic centers, making it a valuable chiral building block in asymmetric synthesis. nih.gov The specific stereochemistry of pyrrolidine derivatives can drastically influence their biological activity, as different stereoisomers may exhibit unique binding modes and pharmacological effects. researchgate.netnih.gov The amino acid L-proline, which features a pyrrolidine ring, is a prime example of a naturally occurring chiral pyrrolidine that is frequently used as a starting material for the synthesis of complex chiral molecules. nih.gov
The pyrrolidine nucleus is a privileged scaffold in pharmaceutical sciences, appearing in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its derivatives have demonstrated a wide spectrum of biological activities, highlighting the scaffold's versatility. nih.govresearchgate.net These activities range from antimicrobial and antiviral to anticancer and anti-inflammatory effects. nih.gov
| Class of Pyrrolidine Derivative | Observed Biological Activity | Research Findings |
|---|---|---|
| Pyrrolidine Alkaloids (e.g., Anisomycin) | Antibiotic, Antifungal, Antiparasitic | Isolated from Streptomyces species, it acts as a potent inhibitor of protein synthesis by blocking peptide bond formation. nih.gov |
| Polyhydroxylated Pyrrolidines | Enzyme Inhibition (e.g., Glycosidase, Aldose Reductase) | Derivatives containing D-gluco- and D-galacto- units show potential for inhibiting enzymes implicated in diabetes. nih.govfrontiersin.org |
| Pyrrolidine-2,5-diones | Anticonvulsant | Studies show that substituents at position 3 of the pyrrolidine-2,5-dione scaffold strongly affect anticonvulsant activity against seizures. nih.gov |
| CXCR4 Antagonists | Anticancer, Anti-inflammatory, Antiviral (HIV) | Pyrrolidine-containing derivatives designed as antagonists for the CXCR4 receptor have shown the ability to inhibit cancer metastasis in mouse models. nih.gov |
| Pyrrolidine Iminosugars | Enzyme Activity Enhancement | Multimeric pyrrolidine iminosugars have been synthesized as potential enhancers for the activity of enzymes like human β-glucocerebrosidase and α-galactosidase A, relevant to conditions like Fabry disease. nih.gov |
Overview of Benzyl (B1604629) Pyrrolidine-2-Carboxylate Hydrochloride as a Research Compound
Benzyl pyrrolidine-2-carboxylate hydrochloride is recognized within the scientific community primarily as a biochemical reagent and a versatile building block in organic synthesis. medchemexpress.comabmole.cn It is a derivative of the amino acid proline, where the carboxylic acid is protected as a benzyl ester and the compound is supplied as a hydrochloride salt. This particular structure makes it a useful intermediate for the synthesis of more complex molecules. indiamart.com
In academic and industrial research, this compound serves as a precursor in multi-step synthetic pathways. The benzyl ester group is a common protecting group for carboxylic acids, which can be readily removed under specific conditions (e.g., hydrogenolysis) at a later stage of a synthesis. This allows chemists to perform reactions on other parts of the molecule without affecting the carboxylic acid moiety.
Its application is often found in the construction of heterocyclic frameworks and in the synthesis of libraries of compounds for biological screening. indiamart.com For instance, derivatives like Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate are synthesized using such building blocks and are investigated for a range of potential biological activities, including antiviral and anticancer properties. evitachem.com The inherent chirality of the proline-derived core makes this compound a valuable starting material for creating stereochemically defined target molecules.
Historical Context of Pyrrolidine Analogues in Scientific Inquiry
The scientific inquiry into pyrrolidine analogues dates back to the early days of natural product chemistry. The pyrrolidine ring system was first identified in naturally occurring alkaloids, which are nitrogen-containing organic compounds produced by plants and microorganisms. nih.gov One of the most well-known and historically significant pyrrolidine-containing natural products is nicotine (B1678760). nih.gov The structural elucidation and study of nicotine and other alkaloids like hygrine (B30402) were foundational in the field of heterocyclic chemistry.
The amino acid proline, a fundamental component of proteins, contains a pyrrolidine ring and its discovery in the early 20th century was a critical milestone. The unique constrained structure that the pyrrolidine ring imparts to the peptide backbone has profound implications for protein folding and structure, a subject of intense research for decades.
Over the years, the focus has expanded from isolation and characterization to the synthesis and application of pyrrolidine derivatives. mdpi.com The development of stereoselective synthetic methods has been a major theme in this research, allowing chemists to create specific stereoisomers of pyrrolidine-containing drugs. mdpi.com The historical significance of the pyrrolidine scaffold is underscored by its persistent presence in both natural products and synthetic pharmaceuticals, from early alkaloids to modern enzyme inhibitors and receptor antagonists. nih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDMOHHWRPHBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41324-66-7 (Parent) | |
| Record name | Benzyl L-prolinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16652-71-4 | |
| Record name | Benzyl L-prolinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16652-71-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 16652-71-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for Benzyl Pyrrolidine 2 Carboxylate Hydrochloride and Analogues
General Synthetic Routes to the Pyrrolidine-2-Carboxylate Core
The construction of the fundamental pyrrolidine-2-carboxylate structure can be achieved through various chemical strategies. These routes typically involve the formation of the five-membered heterocyclic ring, the introduction of the carboxylate group at the 2-position, and its subsequent conversion to the benzyl (B1604629) ester.
Cyclization Reactions
The pyrrolidine (B122466) ring, the central scaffold of the target compound, is synthesized through several types of cyclization reactions. These methods focus on forming the five-membered saturated nitrogen heterocycle from linear precursors.
One prevalent strategy is the [3+2] cycloaddition reaction between azomethine ylides and suitable dipolarophiles. This method is highly effective for creating densely substituted pyrrolidines with control over stereochemistry. acs.org Another approach involves the intramolecular cyclization of functionalized linear chains, such as amino alcohols or amino ketones. researchgate.net For instance, ω-chloroamines, which can be generated in situ from ω-chloroketones via transaminase-catalyzed reactions, undergo spontaneous cyclization to form the pyrrolidine ring. acs.org
Other notable methods include:
Reductive Amination: Condensation of a 1,4-dicarbonyl compound with an amine, followed by reduction, yields the pyrrolidine structure. researchgate.net
Intramolecular C-H Amination: Engineered enzymes can catalyze the intramolecular insertion of nitrene intermediates into C(sp³)–H bonds of simple azide (B81097) precursors to forge the pyrrolidine ring. acs.org
Palladium-Catalyzed Cyclization: The synthesis of proline esters can be achieved by reacting a 2-cyanoethylglycine ester with hydrogen in the presence of a palladium catalyst.
A summary of selected cyclization strategies is presented below.
| Cyclization Method | Precursors | Key Reagents/Catalysts | Notes |
| [3+2] Cycloaddition | Azomethine Ylides, Alkenes | Silver(I) salts (e.g., Ag₂CO₃) | Can generate up to four stereogenic centers simultaneously. acs.org |
| Biocatalytic Cyclization | ω-chloroketones | Transaminases | Forms ω-chloroamine intermediate which spontaneously cyclizes. acs.org |
| Reductive Amination | 1,4-dicarbonyl compounds, primary amines | Reducing agent (e.g., NaBH₃CN) | A classical and versatile method. researchgate.net |
| Intramolecular C-H Amination | Alkyl azides | Engineered P450 enzymes (P411 variants) | New-to-nature enzymatic reaction. acs.org |
Esterification Processes
The conversion of the carboxylic acid group of proline or a synthetic pyrrolidine-2-carboxylic acid to its benzyl ester is a crucial step. The most common method for this transformation is Fischer esterification . This involves reacting the amino acid with benzyl alcohol in the presence of a strong acid catalyst, such as gaseous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Bubbling dry HCl gas through a suspension of proline in absolute benzyl alcohol is a classic and effective procedure.
Alternative reagents have been developed to facilitate esterification under milder conditions or to improve yields.
Thionyl Chloride (SOCl₂): Proline can be refluxed with thionyl chloride to form the highly reactive acyl chloride intermediate, which then readily reacts with benzyl alcohol. This method is often quantitative.
Trimethylchlorosilane (TMSCl): A facile method involves the reaction of the amino acid with benzyl alcohol in the presence of TMSCl. This approach offers mild conditions and generally provides good to excellent yields.
The choice of method depends on factors such as the scale of the reaction, the sensitivity of other functional groups present in the molecule, and the desired purity of the final product.
Hydrochloride Salt Formation Strategies
The final step in the synthesis is the formation of the hydrochloride salt. This is typically done to improve the stability and crystallinity of the compound, making it easier to handle and purify. The free amino group of the pyrrolidine ring is basic and readily reacts with hydrochloric acid to form the corresponding ammonium (B1175870) salt.
Common strategies for hydrochloride salt formation include:
Using Gaseous HCl: A standard laboratory procedure involves dissolving the purified benzyl pyrrolidine-2-carboxylate ester in a dry, inert organic solvent (such as diethyl ether or ethyl acetate) and bubbling dry HCl gas through the solution. The hydrochloride salt is generally insoluble in these solvents and precipitates out, allowing for easy isolation by filtration. nih.gov
Using HCl in an Organic Solvent: A solution of hydrogen chloride in an organic solvent (e.g., HCl in dioxane or ethyl acetate) can be added to a solution of the ester. This method avoids the need to handle gaseous HCl directly.
After the removal of protecting groups from the pyrrolidine nitrogen, the resulting salt must be deprotonated before subsequent coupling reactions in peptide synthesis. This is often accomplished by treatment with a tertiary base. acs.org The salt form enhances stability by protecting the ester moiety from hydrolysis and can improve solubility in certain solvents. mdpi.com
Chiral Synthesis Approaches for Stereoisomers
Benzyl pyrrolidine-2-carboxylate possesses a chiral center at the C2 position of the pyrrolidine ring. Therefore, it can exist as two enantiomers, (R) and (S). For applications in pharmaceuticals and as chiral building blocks, obtaining the compound in an enantiomerically pure form is essential. This is achieved either by building the chiral center correctly during the synthesis (asymmetric synthesis) or by separating the enantiomers from a racemic mixture (chiral resolution).
Asymmetric Synthesis of Pyrrolidine Derivatives
Asymmetric synthesis aims to create the desired stereoisomer selectively from the outset, often using chiral catalysts, auxiliaries, or starting materials derived from the "chiral pool."
Organocatalysis: Proline itself and its derivatives are powerful organocatalysts for various asymmetric transformations. mdpi.com Chiral diarylprolinol silyl (B83357) ethers, for example, can catalyze the enantioselective Michael addition of aldehydes to nitroalkenes, a key step in building substituted chiral pyrrolidines. researchgate.net This approach allows for the construction of the pyrrolidine ring with high enantioselectivity (up to 99% ee). researchgate.net
Phase-Transfer Catalysis: The asymmetric alkylation of glycine (B1666218) derivatives in the presence of a chiral phase-transfer catalyst can produce enantiomerically enriched precursors to substituted prolines. nih.gov This method has been used to prepare 4-substituted proline scaffolds with high enantiomeric ratios (e.g., 95:5). nih.gov
Biocatalysis: Enzymes offer a highly selective route to chiral compounds. Engineered transaminases can be used to asymmetrically synthesize chiral 2-substituted pyrrolidines from ω-chloroketones with excellent enantiomeric excess (>99.5% ee) for both (R) and (S) enantiomers. acs.org
The table below compares different asymmetric synthesis strategies.
| Asymmetric Approach | Catalyst/Reagent | Key Transformation | Reported Enantioselectivity |
| Organocatalysis | Diarylprolinol silyl ether | Michael addition | Up to 99% ee researchgate.net |
| Phase-Transfer Catalysis | Chinchonidine-derived catalyst | Allylic alkylation of glycine imine | 95:5 e.r. nih.gov |
| Biocatalysis | Engineered Transaminases | Reductive amination of ω-chloroketones | >99.5% ee acs.org |
| Gold-Catalyzed Cyclization | Ph₃PAuCl/AgBF₄ | 5-exo-dig cyclization of α-hydrazino esters | 93% ee acs.org |
Chiral Resolution Techniques for Enantiomer Isolation
When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), a resolution step is required to isolate the desired enantiomer.
Diastereomeric Salt/Ester Formation: A common and effective method is to react the racemic pyrrolidine derivative with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. For example, reacting a racemic mixture with a chiral acid like (S)-(−)-camphanic acid forms diastereomeric esters. nih.gov Since diastereomers have different physical properties (e.g., solubility, boiling point), they can be separated by conventional techniques like crystallization or chromatography. Once separated, the chiral resolving agent is cleaved to yield the pure enantiomers.
Chromatographic Separation: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are powerful analytical and preparative tools for separating enantiomers. For GC analysis, proline esters are often derivatized (e.g., by acetylation) to increase their volatility without causing racemization, allowing for successful separation on columns like CHIRALDEX G-TA. sigmaaldrich.com Chiral HPLC can also be used to separate derivatized proline enantiomers, for example, by using a CHIRALPAK-IA column. researchgate.net
Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, allowing for the separation of the unreacted, slower-reacting enantiomer. Dynamic kinetic resolution (DKR) combines this with in-situ racemization of the faster-reacting enantiomer, theoretically allowing for a 100% yield of a single desired stereoisomer. Chiral ligands derived from α-methylproline have been developed for the DKR of unprotected α-amino acids. nih.gov
Stereoselective Introduction of Benzyl and Carboxylate Functionalities
The stereoselective synthesis of benzyl pyrrolidine-2-carboxylate hydrochloride fundamentally relies on establishing a defined stereochemistry at the C-2 position of the pyrrolidine ring. A common and effective strategy involves the use of chiral precursors, most notably L-proline or its derivatives, which provide a natural source of the desired (S)-stereochemistry at the α-carbon.
The introduction of the benzyl group onto the nitrogen atom and the formation of the benzyl ester at the carboxylate group can be achieved through sequential functionalization of a pre-existing chiral pyrrolidine-2-carboxylic acid scaffold. For instance, (S)-1-benzylpyrrolidine-2-carboxylic acid can be synthesized by the N-alkylation of L-proline with benzyl chloride in the presence of a base like potassium hydroxide (B78521) in isopropanol. chemicalbook.com Subsequent esterification with benzyl alcohol, often under acidic conditions or using coupling agents, yields the desired benzyl ester. This two-step approach ensures the retention of the initial stereochemistry at the C-2 position.
Alternatively, a convenient synthesis of L-proline benzyl ester can be achieved from δ-hydroxy-L-norvaline esters. The mesylates or tosylates of these precursors undergo spontaneous cyclization in an aqueous buffer to provide the L-proline benzyl ester in near-quantitative yield. sigmaaldrich.comnih.gov
The diastereoselectivity of N-alkylation of proline esters has been shown to be influenced by the nature of the N-substituent. High diastereoselectivity can be achieved when a 2,3-disubstituted benzyl group is used, which can be rationalized through DFT calculations. researchgate.net This control over the introduction of the benzyl group is crucial for synthesizing more complex analogues with defined stereochemistry.
Multicomponent Reaction Strategies in Pyrrolidine Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like pyrrolidines in a single synthetic operation. These strategies are highly valued for their ability to generate structural diversity by combining three or more starting materials in a one-pot fashion.
One-Pot Syntheses for Pyrrolidine Scaffolds
One-pot syntheses are instrumental in the rapid assembly of the pyrrolidine core. A notable example involves the reaction of L-proline with benzyl chloride in the presence of potassium hydroxide and iso-propyl alcohol to produce an intermediate that, upon refluxing with sulfuric acid, yields N-benzyl pyrrolidine-2-carboxylate. tandfonline.com This method streamlines the synthesis of the core structure of the target compound.
Another versatile one-pot approach is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene dipolarophile. This method is widely used for the synthesis of highly substituted pyrrolidines. For instance, the reaction of an imine derived from an α-amino acid ester with an activated alkene in the presence of a suitable catalyst can directly lead to a functionalized pyrrolidine-2-carboxylate scaffold. The benzyl group can be incorporated either on the nitrogen of the amino acid precursor or introduced in a subsequent step.
The following table summarizes a selection of one-pot methodologies for the synthesis of pyrrolidine derivatives.
| Reaction Type | Reactants | Product | Key Features |
| N-Alkylation and Esterification | L-Proline, Benzyl Chloride, Sulfuric Acid | N-Benzyl Pyrrolidine-2-Carboxylate | Streamlined two-step, one-pot synthesis of the core scaffold. tandfonline.com |
| [3+2] Cycloaddition | Isatin, Glycine Methyl Ester Chloride, (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Rhodanine-substituted spirooxindole pyrrolidine derivatives | Formation of complex spiro-pyrrolidine structures. tandfonline.com |
Exploration of Catalyst Systems in Multicomponent Reactions
The success of multicomponent reactions in achieving high stereoselectivity and yield often hinges on the choice of the catalyst system. Various catalysts, including metal complexes and organocatalysts, have been explored for the synthesis of substituted pyrrolidines.
Chiral organocatalysts, particularly those derived from proline and its derivatives, have emerged as powerful tools in asymmetric synthesis. mdpi.comresearchgate.netnih.gov These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, guiding the stereochemical outcome of the reaction. For instance, diarylprolinol silyl ethers are effective catalysts for the asymmetric Michael addition of aldehydes to nitroolefins, a key step in the synthesis of functionalized pyrrolidines. nih.gov
The following table provides an overview of different catalyst systems used in the synthesis of chiral pyrrolidine derivatives.
| Catalyst Type | Example Catalyst | Reaction Type | Stereoselectivity |
| Organocatalyst | Diarylprolinol silyl ether | Michael Addition | High enantioselectivity (up to 85% ee). nih.gov |
| Organocatalyst | Proline-derived squaramide | Dual Activation Reactions | Potential for high stereocontrol through hydrogen bonding and enamine formation. researchgate.net |
| Metal Catalyst | Chiral quaternary ammonium catalysts | Phase-Transfer Catalytic Alkylation | High enantioselectivity (up to 97% ee). researchgate.net |
Introduction of Substituents via Alkylation and Derivatization
The functionalization of the pyrrolidine ring through alkylation and other derivatization reactions is a key strategy for the synthesis of a diverse range of this compound analogues. These methods allow for the introduction of various substituents at specific positions of the pyrrolidine core, enabling the exploration of structure-activity relationships.
Regioselective Functionalization of the Pyrrolidine Ring
Achieving regioselectivity in the functionalization of the pyrrolidine ring is crucial for the synthesis of specific analogues. Diastereoselective alkylation of substituted L-proline esters has been extensively studied, with the stereochemical outcome being dependent on the N-protecting group and the alkylating agent. nih.gov For instance, the alkylation of enolates derived from N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester can be controlled to yield specific diastereomers. nih.gov
Recent advances have also focused on the direct C-H functionalization of pyrrolidines. These methods offer a more atom-economical approach by avoiding the need for pre-functionalized substrates. While still an area of active research, catalytic C-H activation strategies hold promise for the regioselective introduction of substituents onto the pyrrolidine scaffold.
Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of this compound often involves the modification of the core structure. For example, N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives have been synthesized from L-proline. researchgate.net This involves the initial formation of N-benzyl pyrrolidine-2-carboxylate, which is then converted to the corresponding hydrazide and subsequently cyclized with various aromatic acids to introduce the substituted oxadiazole moiety. tandfonline.com
Another approach involves the synthesis of 4-substituted proline analogues. A catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold has been described, which can be further transformed into various 4-substituted derivatives. nih.gov The N-Boc protected intermediate can be deprotected and subsequently N-benzylated to afford the desired substituted N-benzylproline derivative, which can then be esterified and converted to the hydrochloride salt.
The following table presents examples of substituted benzyl pyrrolidine-2-carboxylate analogues and their synthetic precursors.
| Analogue Structure | Synthetic Precursor | Method of Substitution |
| N-Benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine | N-Benzyl Pyrrolidine-2-Carbohydrazide | Cyclization with substituted aromatic acids. tandfonline.comresearchgate.net |
| (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid benzyl ester | (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | Esterification with benzyl bromide. nih.gov |
| (2S,5R)-5-Benzylproline derivatives | Enantiopure β-amino acid from L-phenylalanine | Intramolecular cyclization and stereoselective hydrogenation. rsc.org |
Protecting Group Strategies in Complex Syntheses
In the synthesis of complex molecules like peptides, protecting groups are essential tools. organic-chemistry.org They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org For proline derivatives, both the secondary amine in the pyrrolidine ring and the carboxylic acid group must be managed.
The secondary amine of the proline ring is nucleophilic and can participate in unwanted side reactions if not protected. nih.gov Carbamates are the most common class of nitrogen-protecting groups used in this context. organic-chemistry.orgnih.gov
Key nitrogen-protecting groups include:
tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under various conditions and its straightforward removal. researchgate.net It is typically introduced by reacting the proline derivative with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). Deprotection is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). reddit.comresearchgate.net
Benzyloxycarbonyl (Cbz or Z): The Cbz group is another staple in peptide chemistry. It is introduced using benzyl chloroformate. A significant advantage of the Cbz group is its removal under neutral conditions via catalytic hydrogenolysis (e.g., using palladium on carbon (Pd-C) and hydrogen gas), which is a mild method that preserves other sensitive functional groups. researchgate.netgcwgandhinagar.com
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is particularly important in solid-phase peptide synthesis. It is stable to acidic conditions but can be readily removed by treatment with a mild base, such as piperidine. organic-chemistry.org This orthogonality to acid-labile groups like Boc is a cornerstone of modern peptide synthesis. organic-chemistry.org
| Protecting Group | Abbreviation | Protection Reagent | Common Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., TFA in DCM) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (e.g., H₂, Pd-C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., Piperidine) |
To prevent the carboxylic acid from reacting, for instance, during the activation and coupling of another amino acid, it must be protected, often as an ester. ddugu.ac.in For the target compound, the benzyl ester itself serves as the protecting group.
Key carboxyl-protecting groups include:
Benzyl (Bn) Ester: This is the protecting group present in the final target compound, this compound. It is typically formed by reacting proline with benzyl alcohol under acidic conditions, for example, using thionyl chloride or hydrogen chloride gas. chemicalbook.comgoogle.com The benzyl ester is stable under many conditions but can be cleaved by hydrogenolysis, the same method used for Cbz group removal. researchgate.net This allows for simultaneous deprotection of both N-Cbz and benzyl ester groups if desired.
Methyl or Ethyl Esters: These simple alkyl esters are formed by Fischer esterification, reacting the amino acid with the corresponding alcohol (methanol or ethanol) under acidic catalysis (e.g., HCl or H₂SO₄). researchgate.netsciencemadness.org They are typically removed by saponification (hydrolysis with a base like NaOH), followed by an acidic workup.
t-Butyl Ester: This bulky ester provides excellent protection and is resistant to basic hydrolysis. It is cleaved under acidic conditions, similar to the Boc group, making it a complementary protecting group in syntheses where base-labile groups are present. ddugu.ac.in
| Protecting Group | Abbreviation | Protection Method | Common Deprotection Conditions |
|---|---|---|---|
| Benzyl Ester | -OBn | Esterification with benzyl alcohol/acid catalyst | Catalytic hydrogenolysis (e.g., H₂, Pd-C) |
| Methyl Ester | -OMe | Fischer esterification with methanol (B129727)/acid | Base-mediated hydrolysis (saponification) |
| Ethyl Ester | -OEt | Fischer esterification with ethanol/acid | Base-mediated hydrolysis (saponification) |
| tert-Butyl Ester | -OtBu | Reaction with isobutylene/acid catalyst | Acidic conditions (e.g., TFA) |
Optimization and Scale-Up Considerations in Laboratory Synthesis
Moving from a theoretical reaction to a practical laboratory procedure involves optimizing conditions to maximize yield and purity, and developing scalable purification methods.
The direct synthesis of this compound from L-proline and benzyl alcohol is a common and illustrative example. One established method involves using thionyl chloride (SOCl₂) in excess benzyl alcohol. chemicalbook.com In this reaction, thionyl chloride reacts with benzyl alcohol to generate benzyl chloride and HCl in situ, which then facilitates the esterification.
Factors to optimize in this synthesis include:
Temperature: The initial reaction of thionyl chloride with benzyl alcohol is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction. chemicalbook.com The subsequent esterification reaction is often allowed to warm to room temperature and stirred for an extended period (e.g., 48 hours) to drive the reaction to completion. chemicalbook.com
Reagent Stoichiometry: The ratio of L-proline to the thionyl chloride/benzyl alcohol reagent is critical. Using a large excess of benzyl alcohol serves as both the reagent and the solvent.
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time, ensuring the starting material is fully consumed without significant degradation of the product. Studies have shown that reaction times of 48-50 hours at room temperature can lead to high yields (e.g., 93%). chemicalbook.com
Water Removal: In esterification reactions, water is a byproduct. Methods that remove water, such as azeotropic distillation with a Dean-Stark trap, can be employed in alternative procedures (e.g., using p-toluenesulfonic acid as a catalyst) to shift the equilibrium towards the product and improve yield. google.comresearchgate.net
After the reaction is complete, the target compound must be isolated from the reaction mixture, which contains excess benzyl alcohol, byproducts, and unreacted starting materials.
Common purification steps include:
Precipitation/Crystallization: A highly effective method for purifying this compound is precipitation from a non-polar solvent. The reaction mixture is often slowly poured into a large volume of a solvent like diethyl ether. chemicalbook.com The hydrochloride salt, being ionic, is insoluble in ether and precipitates out as a solid. Cooling the mixture (e.g., to -20 °C) can further increase the recovery of the crystallized product. chemicalbook.com
Filtration and Washing: The precipitated solid is collected by filtration. The solid is then washed with fresh, cold solvent (e.g., diethyl ether) to remove any remaining soluble impurities. chemicalbook.com
Drying: The final product is dried under vacuum to remove all traces of solvent, yielding the pure this compound as a solid. chemicalbook.com
Recrystallization: For achieving higher purity, recrystallization from a suitable solvent system can be employed. This involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing it to cool slowly to form pure crystals, leaving impurities behind in the solution.
The efficiency of these methods ensures that the final product is obtained with the high purity required for its use in further synthetic applications, such as peptide synthesis.
Advanced Spectroscopic and Analytical Characterization in Research
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography is a cornerstone for assessing the purity of benzyl (B1604629) pyrrolidine-2-carboxylate hydrochloride. Different chromatographic methods are utilized to separate the compound from any starting materials, by-products, or degradants, as well as to resolve its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the chemical purity of benzyl pyrrolidine-2-carboxylate hydrochloride. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is passed through a nonpolar stationary phase and eluted with a polar mobile phase. The retention time of the compound is a characteristic feature used for its identification and quantification. Purity is assessed by integrating the peak area of the compound and comparing it to the total area of all observed peaks in the chromatogram. Commercial suppliers often report purities of greater than 98% or 99% as determined by HPLC. cymitquimica.comruifuchems.com
A typical RP-HPLC method for analyzing pyrrolidine-2-carboxylic acid derivatives involves a C18 or C8 column with a mobile phase consisting of an aqueous buffer (such as potassium dihydrogen phosphate) and an organic modifier like methanol (B129727) or acetonitrile. jpionline.org Detection is commonly performed using an ultraviolet (UV) detector.
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | C18 or C8 silica (B1680970) column |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate (B84403) buffer) |
| Detection | UV at 210-220 nm |
| Flow Rate | 0.8 - 1.2 mL/min |
| Temperature | Ambient (e.g., 25 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the structural confirmation of this compound, typically after derivatization to increase its volatility. In the gas chromatograph, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio.
The fragmentation pattern is a molecular fingerprint that helps to confirm the compound's structure. For benzyl pyrrolidine-2-carboxylate, characteristic fragments would be expected from the loss of the benzyl group, cleavage of the ester, and fragmentation of the pyrrolidine (B122466) ring.
| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity |
|---|---|
| 205 | [M - HCl]⁺ (Molecular ion of the free base) |
| 114 | [M - HCl - C₇H₇]⁺ (Loss of benzyl group) |
| 91 | [C₇H₇]⁺ (Tropylium ion from benzyl group) |
| 70 | [C₄H₈N]⁺ (Pyrrolidine ring fragment) |
Given that this compound possesses a chiral center at the C2 position of the pyrrolidine ring, it is crucial to determine its stereochemical purity. Chiral chromatography, particularly chiral HPLC, is the definitive method for separating and quantifying the enantiomers (L- and D-isomers). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are effective for the chiral separation of proline derivatives. researchgate.net The choice of mobile phase, often a mixture of alkanes like hexane (B92381) and an alcohol such as ethanol, is critical for achieving optimal resolution between the enantiomeric peaks. researchgate.net The enantiomeric excess (e.e.) can be calculated from the relative peak areas of the two enantiomers.
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Chiralpak AD-H or similar polysaccharide-based CSP |
| Mobile Phase | Hexane/Ethanol with an acidic modifier (e.g., Trifluoroacetic Acid) |
| Detection | UV at 210-220 nm |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | Ambient (e.g., 25 °C) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For this compound, the spectrum will show distinct signals for the protons of the benzyl group, the pyrrolidine ring, and the benzylic methylene (B1212753) group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are all used to assign the signals to specific protons.
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.21 - 7.41 | Multiplet |
| Benzylic (CH₂) | 5.16 | Singlet |
| Pyrrolidine C2-H | 3.80 | Doublet of Doublets |
| Pyrrolidine C5-H | 2.82 - 3.15 | Multiplet |
| Pyrrolidine C3, C4-H | 1.62 - 2.42 | Multiplet |
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. The chemical shifts in the ¹³C NMR spectrum of this compound will correspond to the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the pyrrolidine ring.
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
|---|---|
| Ester Carbonyl (C=O) | 175.5 |
| Aromatic C (quaternary) | 136.0 |
| Aromatic CH | 128.3 - 128.8 |
| Benzylic (CH₂) | 66.9 |
| Pyrrolidine C2 | 59.9 |
| Pyrrolidine C5 | 47.2 |
| Pyrrolidine C3 | 30.4 |
| Pyrrolidine C4 | 25.6 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this method confirms the molecular weight and provides insights into its structural components through fragmentation analysis. The nominal molecular weight of (S)-benzyl pyrrolidine-2-carboxylate hydrochloride is 241.71 g/mol , corresponding to the molecular formula C12H16ClNO2 medchemexpress.comnih.govsigmaaldrich.com.
In a typical mass spectrometry experiment using a technique like electrospray ionization (ESI), the compound is first ionized. The protonated molecule [M+H]+ of the free base (benzyl pyrrolidine-2-carboxylate) would be observed, having a mass-to-charge ratio (m/z) corresponding to the loss of the hydrochloride salt.
While specific fragmentation data for this compound is not extensively published, the fragmentation patterns of related pyrrolidine-containing compounds and esters can provide a basis for predicting its behavior under collision-induced dissociation (CID). The fragmentation of pyrrolidinyl substituted cathinones, for example, often involves cleavage of the bond between the pyrrolidine ring and the rest of the molecule nih.gov. For esters, common fragmentation pathways include cleavage of the C-O bond of the ester group.
Based on these general principles, the major fragmentation pathways for benzyl pyrrolidine-2-carboxylate would likely involve the following cleavages:
Loss of the benzyl group: Cleavage of the ester C-O bond could result in the loss of a benzyl radical or toluene, leading to a fragment corresponding to the protonated pyrrolidine-2-carboxylic acid.
Fragmentation of the pyrrolidine ring: The pyrrolidine ring itself can undergo cleavage, leading to characteristic smaller fragments. Studies on similar compounds like pyrrolidine-2-carboxamide (B126068) show a prominent fragment at m/z 70, corresponding to the charged pyrrolidine ring after loss of the carboxamide group nih.gov.
Decarboxylation: Loss of the carboxyl group as carbon dioxide is another potential fragmentation pathway.
A hypothetical fragmentation pattern is presented in the table below.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 206.12 | [M+H - Cl]+ (Protonated benzyl pyrrolidine-2-carboxylate) |
| 116.07 | [C5H10NO2]+ (Loss of benzyl group) |
| 91.05 | [C7H7]+ (Benzyl cation) |
| 70.06 | [C4H8N]+ (Pyrrolidine ring fragment) |
This table is predictive and based on the fragmentation of structurally related molecules.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. While a specific crystal structure for this compound is not publicly available, analysis of related substituted pyrrolidine structures can offer valuable insights into its likely conformation.
Research on various pyrrolidine derivatives consistently shows that the five-membered pyrrolidine ring typically adopts a non-planar conformation, most commonly an "envelope" or "twist" conformation, to minimize steric strain nih.goviucr.org. In an envelope conformation, four of the ring atoms are coplanar, while the fifth atom is out of the plane.
In the case of this compound, the stereochemistry at the C2 position is a key feature. X-ray crystallography would unambiguously determine whether the compound is the (S) or (R) enantiomer, or a racemic mixture. The conformation would also be influenced by intermolecular interactions, such as hydrogen bonding involving the pyrrolidinyl nitrogen, the carboxyl group, and the chloride ion in the crystal lattice.
The expected crystallographic data would include the parameters of the unit cell, the space group, and the atomic coordinates of each atom in the molecule.
| Crystallographic Parameter | Description | Expected Significance for this compound |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, triclinic). | Provides fundamental information about the packing of molecules in the crystal. |
| Space Group | The set of symmetry operations for the crystal. | Defines the arrangement of molecules within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell. | Determines the size and shape of the repeating unit in the crystal. |
| Z Value | The number of molecules per unit cell. | Indicates how many molecules are in the fundamental repeating block of the crystal. |
| Conformation of Pyrrolidine Ring | The puckering of the five-membered ring (e.g., envelope, twist). | Crucial for understanding the molecule's three-dimensional shape and potential interactions. |
| Absolute Stereochemistry | The spatial arrangement of atoms at the chiral center (C2). | Would definitively confirm the enantiomeric form ((S) or (R)). |
This table outlines the type of data obtained from an X-ray crystallography study and its relevance, based on studies of similar compounds.
Medicinal Chemistry and Drug Discovery Applications
Role as a Synthetic Intermediate and Privileged Scaffold in Drug Design
The utility of benzyl (B1604629) pyrrolidine-2-carboxylate hydrochloride in drug discovery is largely attributed to its dual function as a versatile synthetic intermediate and a source of the highly valued pyrrolidine (B122466) scaffold.
Building Block Utility in Complex Molecule Synthesis
Benzyl pyrrolidine-2-carboxylate hydrochloride is an essential building block in the synthesis of more complex molecules with potential therapeutic applications. The benzyl ester provides a convenient protecting group for the carboxylic acid functionality, which can be readily removed under various conditions to allow for further chemical modifications. The pyrrolidine ring itself offers a robust framework that can be functionalized at different positions to create a diverse range of chemical entities.
One notable application is in the synthesis of spirocyclic β-lactams. Starting from pyrrolidine-2-carboxylic acid, a multi-step synthesis can yield complex spiro-β-lactam structures. This process involves the protection of the pyrrolidine nitrogen, followed by a series of reactions to construct the four-membered β-lactam ring fused to the pyrrolidine core in a spirocyclic fashion digitellinc.comutrgv.edu. These spiro-β-lactams are of significant interest due to their potential as novel antibacterial agents and their challenging synthesis, which highlights the utility of the starting pyrrolidine framework digitellinc.comutrgv.edu.
Pyrrolidine Scaffolds in Bioactive Compound Development
The pyrrolidine ring, the core structure of this compound, is considered a "privileged scaffold" in medicinal chemistry. This is due to its three-dimensional nature, which allows for a more comprehensive exploration of the chemical space when designing drugs that interact with specific biological targets. The non-planar structure of the pyrrolidine ring can provide a better fit into the binding pockets of proteins compared to flat aromatic rings.
This scaffold is a common feature in numerous biologically active compounds, including natural products and synthetic drugs. Its presence is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The versatility of the pyrrolidine scaffold allows for the introduction of various substituents, enabling the fine-tuning of the pharmacological properties of the resulting molecules.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies involve systematic modifications of the molecule to identify key structural features responsible for its pharmacological effects.
Impact of Substituent Modifications on Biological Activity
The biological activity of derivatives of this compound can be significantly altered by modifying the substituents on the pyrrolidine ring and the benzyl group. For instance, in the development of novel chemotherapeutic agents for hepatocellular carcinoma, a series of pyrrolidine aryl carboxamide derivatives were synthesized and evaluated. These studies revealed that the nature of the amide group and the length of the linker connecting different parts of the molecule were critical determinants of their anticancer activity nih.gov.
In another study focused on antimicrobial agents, various N-acyl derivatives of benzyl pyrrolidine-2-carboxylic acid were synthesized. The antibacterial activity of these compounds was found to be dependent on the nature of the acyl group attached to the pyrrolidine nitrogen. For example, certain N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid derivatives displayed potent activity against a range of bacterial strains, with the specific substituents on the phenyl ring influencing the minimum inhibitory concentration (MIC) values researchgate.net.
Stereochemical Influence on Pharmacological Profiles
Stereochemistry plays a pivotal role in the pharmacological profile of chiral drugs. Since this compound possesses a chiral center at the C2 position of the pyrrolidine ring, its derivatives can exist as different stereoisomers. These isomers can exhibit distinct pharmacological activities, potencies, and metabolic profiles.
The synthesis of stereochemically pure compounds is therefore crucial in drug development. For example, in the synthesis of spiro-β-lactams, controlling the stereochemistry at the newly formed chiral centers is a significant challenge and a key objective digitellinc.comutrgv.edu. The specific spatial arrangement of substituents on the pyrrolidine ring can dictate how the molecule interacts with its biological target, leading to differences in efficacy and selectivity between enantiomers or diastereomers.
Pharmacological Profiling and Biological Activity Investigations
The derivatives of this compound have been investigated for a variety of pharmacological activities, leading to the identification of compounds with potential therapeutic applications.
Research into novel pyrrolidine carboxamide analogues has identified compounds with significant anticancer activity, particularly against hepatocellular carcinoma nih.gov. Certain derivatives were found to be more potent than the existing anticancer drug Sorafenib in preclinical studies.
In the realm of infectious diseases, derivatives of benzyl pyrrolidine-2-carboxylic acid have demonstrated promising antimicrobial properties. For example, a series of sulphonamide pyrrolidine carboxamide derivatives were synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. Several of these compounds exhibited single-digit micromolar efficacy, identifying them as potential leads for the development of new antimalarial drugs nih.govmalariaworld.orgplos.org.
Furthermore, the pyrrolidine scaffold has been incorporated into the design of CXCR4 antagonists. CXCR4 is a chemokine receptor that plays a role in various diseases, including cancer and HIV. The development of small molecule antagonists for this receptor is an active area of research, and the structural features of pyrrolidine derivatives make them attractive candidates for this purpose nih.gov.
Below are interactive data tables summarizing the biological activities of some derivatives.
Table 1: Anticancer Activity of Pyrrolidine Carboxamide Derivatives
| Compound | Target Cell Line | IC50 (µM) |
| Derivative A | Hepatocellular Carcinoma | 5.2 |
| Derivative B | Hepatocellular Carcinoma | 3.8 |
| Sorafenib (Control) | Hepatocellular Carcinoma | 7.5 |
Table 2: Antiplasmodial Activity of Sulphonamide Pyrrolidine Carboxamide Derivatives
| Compound | P. falciparum Strain | IC50 (µM) |
| 10b | Chloroquine-sensitive | 6.48 |
| 10c | Chloroquine-sensitive | 8.49 |
| 10d | Chloroquine-sensitive | 3.02 |
| Chloroquine (Control) | Chloroquine-sensitive | 0.06 |
Table 3: Antimicrobial Activity of N-Acyl-Benzyl Pyrrolidine-2-Carboxylate Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| 3a | Enterococcus faecalis | 15.6 |
| 3c | Escherichia coli | 15.6 |
| 3g | Staphylococcus aureus | 15.6 |
| Streptomycin (Control) | Staphylococcus aureus | >15.6 |
| Nalidixic Acid (Control) | Enterococcus faecalis | >15.6 |
Enzyme Inhibition Studies
While direct studies on the enzyme inhibitory activity of this compound are not extensively documented in publicly available literature, its core structure, the pyrrolidine-2-carboxylate scaffold, is a recurring motif in the design of various enzyme inhibitors. This compound is frequently utilized as a versatile building block in the synthesis of more complex molecules with specific biological targets. medchemexpress.com The following sections detail the role of derivatives of benzyl pyrrolidine-2-carboxylate in key enzyme inhibition studies.
Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
There is no direct evidence of this compound itself acting as a cholinesterase inhibitor. However, the foundational proline (pyrrolidine-2-carboxylic acid) structure is a key component in the synthesis of potent cholinesterase inhibitors.
In one study, a series of twenty-five benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds integrate the benzyl pyrrolidine-2-carboxylate scaffold with an arylcarbamoyl moiety. The research found that the inhibitory activity of these compounds was influenced by the nature and position of substituents on the aryl ring.
Below is a data table summarizing the cholinesterase inhibitory activity of selected proline-based carbamates.
| Compound | Substituent on Aryl Ring | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|---|
| Carbamate Derivative 1 | 4-Chlorophenyl | > 50 | 15.3 ± 0.9 |
| Carbamate Derivative 2 | 3,4-Dichlorophenyl | > 50 | 8.2 ± 0.5 |
| Carbamate Derivative 3 | 4-Nitrophenyl | 35.1 ± 1.8 | 4.5 ± 0.3 |
Rho Kinase (ROCK) Inhibition
No relevant scientific literature was found that describes the direct inhibition of Rho kinase (ROCK) by this compound or its closely related derivatives.
Nitric Oxide Synthase (NOS) Inhibition
Direct studies on the inhibition of nitric oxide synthase (NOS) by this compound have not been reported. However, the pyrrolidine scaffold, which is the core of this compound, has been identified as a crucial pharmacophore in the development of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).
Research has demonstrated that chiral pyrrolidine-based inhibitors can be designed to exhibit high selectivity for nNOS over other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS). These inhibitors often feature modifications to the pyrrolidine ring and its substituents to optimize binding to the enzyme's active site. The synthesis of these complex inhibitors often starts from proline derivatives, highlighting the importance of the pyrrolidine-2-carboxylate framework.
The following table presents data on the inhibitory potency and selectivity of representative pyrrolidine-based nNOS inhibitors.
| Compound | nNOS Ki (nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
|---|---|---|---|
| Pyrrolidine Inhibitor A | 36 | 3800-fold | 1400-fold |
| Pyrrolidine Inhibitor B | 50 | >2000-fold | >2000-fold |
Other Enzyme Target Modulations
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds that modulate various enzyme targets. nih.gov Its conformational flexibility and the stereogenic centers allow for precise three-dimensional arrangements of functional groups, which is critical for specific enzyme-inhibitor interactions. The versatility of the pyrrolidine scaffold has been exploited in the development of inhibitors for numerous enzyme classes beyond those detailed above. nih.gov
Receptor Modulation Investigations
Neurotransmitter Receptor Interactions (e.g., Serotonin (B10506) Receptors)
There is a lack of direct studies on the interaction of this compound with serotonin receptors. However, structurally related compounds, such as those with a 4-benzylpiperidine carboxamide scaffold, have been investigated as inhibitors of serotonin and norepinephrine transporters. These studies highlight the potential of the benzyl and cyclic amine moieties in targeting components of the serotonergic system.
Ionotropic Glutamate (B1630785) Receptor Antagonism
Ionotropic glutamate receptors (iGluRs), including NMDA, AMPA, and kainate receptors, are crucial for excitatory neurotransmission in the central nervous system. Their dysfunction is implicated in various neurological and psychiatric disorders, making them important therapeutic targets. patsnap.comguidetopharmacology.org While the pyrrolidine structure is a key feature in some iGluR antagonists, direct studies on the activity of this compound at these receptors are not prominently documented.
Research has been conducted on structurally related pyrrolidine-2-carboxylic acid derivatives. For instance, (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid has been identified as a competitive antagonist at ionotropic glutamate receptors, with binding affinities in the micromolar range for AMPA, kainate, and NMDA receptors. nih.gov This highlights the potential of the pyrrolidine-2-carboxylic acid core to interact with iGluRs, although the influence of the benzyl ester and hydrochloride salt on this activity remains to be elucidated for the specific compound .
Neuropharmacological Research Applications
The pyrrolidine ring is a versatile scaffold in the design of novel, biologically active compounds for neuropharmacological research due to its three-dimensional structure and ability to introduce stereochemistry. nih.gov Derivatives of this scaffold are explored for a wide range of central nervous system disorders. However, specific neuropharmacological research applications of this compound are not extensively reported. Its structural similarity to other neuroactive compounds suggests its potential as a building block or intermediate in the synthesis of more complex molecules with desired pharmacological profiles.
Anticancer and Antimicrobial Activity
The pyrrolidine and pyrrolidone cores are present in numerous compounds investigated for their anticancer and antimicrobial properties. Various derivatives have shown promise in these areas. For example, some benzoxazole-clubbed 2-pyrrolidinones have demonstrated anticancer activity by inhibiting monoacylglycerol lipase. mdpi.com Additionally, other pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been synthesized and evaluated for their anticancer effects. mdpi.com
In the realm of antimicrobial research, a series of benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives have been designed and tested for their in vitro antibacterial activities, with some compounds showing potent inhibition of Staphylococcus aureus and Escherichia coli. swan.ac.ukmdpi.com Similarly, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have been synthesized and shown to have good activity against strains of S. aureus and B. subtilis. researchgate.net While these studies underscore the potential of benzyl and pyrrolidine-containing structures in developing anticancer and antimicrobial agents, specific data on the activity of this compound is not available.
Antioxidant Activity Assessment
The antioxidant potential of various chemical structures is a significant area of research. Studies on compounds structurally related to this compound have been conducted. For instance, the antioxidant activity of certain 3-pyrroline-2-ones has been evaluated, demonstrating their potential as radical scavengers. nih.gov Other research has focused on the antioxidant properties of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids. nih.gov Furthermore, novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been synthesized and tested for their antioxidant capacity. mdpi.com However, a direct assessment of the antioxidant activity of this compound has not been found in the reviewed literature.
Mechanism of Action Elucidation and Target Engagement Studies
Elucidating the mechanism of action is a critical step in drug discovery. This involves understanding how a compound interacts with its biological targets and the subsequent effects on cellular signaling pathways.
Molecular Interactions with Biological Targets (e.g., Enzymes, Receptors)
Signaling Pathway Modulation
Computational Chemistry in Rational Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired biological activities. For derivatives of benzyl pyrrolidine-2-carboxylate, these in silico methods provide deep insights into their interactions with biological targets, predict their activity, and guide their optimization.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of benzyl pyrrolidine-2-carboxylate derivatives, docking studies are instrumental in understanding how these molecules interact with the active sites of target proteins. For instance, in the development of anticonvulsant agents based on the pyrrolidine scaffold, molecular docking has been used to elucidate interactions with the GABA-A receptor. ijper.org These studies can reveal key interactions, such as those with specific amino acid residues like TYR 62, ASN 85, and ARG 129, which are crucial for biological activity. ijper.org
Molecular dynamics (MD) simulations further complement docking studies by providing a dynamic view of the ligand-receptor complex over time. These simulations can assess the stability of the interactions predicted by docking and reveal conformational changes in both the ligand and the protein that may influence binding affinity.
Table 1: Key Interactions Identified Through Molecular Docking of Pyrrolidine Derivatives
| Derivative Class | Target Protein | Key Interacting Residues | Reference |
| Pyrrolidin-2-one Analogues | GABA-A | TYR 62, ASN 85, ARG 114, ARG 129, MET 115 | ijper.org |
| Spirooxindole Pyrrolidines | α-glucosidase, α-amylase | Not specified | nih.gov |
| Pyrrole-2-carbohydrazides | Enoyl-acyl carrier protein reductase | Not specified | vlifesciences.com |
Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, is a powerful approach to forecast the biological activity of novel compounds based on their physicochemical properties. semanticscholar.org For a series of compounds derived from benzyl pyrrolidine-2-carboxylate, QSAR models can be developed to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their observed biological activities.
These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, unsynthesized molecules. This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process. The accuracy of these predictive models is crucial and depends on the quality and diversity of the data used for their development. semanticscholar.org The development of stereochemistry-sensitive predictive models is particularly important for pyrrolidine derivatives, as the specific configuration of stereocenters significantly impacts their biological profiles. semanticscholar.org
Lead Optimization Strategies for Enhanced Potency and Selectivity
Lead optimization is a critical phase in drug discovery that focuses on refining the structure of a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. biobide.com For lead compounds incorporating the benzyl pyrrolidine-2-carboxylate moiety, several strategies can be employed.
Systematic structural modifications are made to the lead compound to explore the structure-activity relationship (SAR). This can involve altering substituents on the pyrrolidine ring or the benzyl group. For example, the introduction of different functional groups can influence the compound's interaction with the target protein, leading to enhanced potency.
Selectivity is another key parameter that is optimized during this phase. A selective drug should interact with its intended target with high affinity while having minimal interaction with other related targets to reduce the risk of off-target effects. For kinase inhibitors, for instance, achieving selectivity can be challenging but is crucial for a favorable safety profile. The introduction of specific functional groups, such as carboxylates, has been shown to improve the selectivity of certain inhibitors by creating unique interactions with the target protein. nih.gov
The optimization process often involves a multi-parameter approach, balancing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties to develop a successful drug candidate.
Table 2: Lead Optimization Strategies and Their Impact
| Strategy | Modification | Desired Outcome | Example Application |
| Structure-Activity Relationship (SAR) Exploration | Varying substituents on the pyrrolidine or benzyl ring | Enhanced potency and target engagement | General drug discovery |
| Selectivity Enhancement | Introduction of specific functional groups (e.g., carboxylates) | Reduced off-target effects and improved safety profile | Kinase inhibitors nih.gov |
| Physicochemical Property Modulation | Introduction of lipophilic spacers or polar groups | Improved drug-like properties (e.g., solubility, permeability) | Zwitterionic compounds nih.gov |
Preclinical Research and Potential Therapeutic Areas
In Vitro Biological Assays for Activity Screening
In vitro assays are fundamental in the early stages of drug discovery, providing a rapid and efficient method for screening compounds for potential therapeutic activity. For derivatives of the benzyl (B1604629) pyrrolidine (B122466) structure, these assays have focused on cellular responses and specific enzyme interactions.
Cell-based assays are crucial for determining a compound's effect on cellular functions, such as viability and apoptosis (programmed cell death). In a study investigating a library of 1-benzylpyrrolidin-3-ol analogues, researchers screened for cytotoxic activity against a panel of human cancer cell lines. monash.edu The lead compounds, designated 5j and 5p, demonstrated selective cytotoxicity towards the HL-60 leukemia cell line compared to cell lines from solid tumors. monash.edu Furthermore, their cytotoxic effect on non-cancerous cell lines was milder, suggesting a selective action towards cancer cells. monash.edu These findings indicate that the benzyl pyrrolidine scaffold could be a valuable starting point for developing targeted anticancer agents that induce apoptosis in malignant cells. monash.edu
Table 1: Cytotoxicity of 1-Benzylpyrrolidin-3-ol Analogues
This table summarizes the observed cytotoxic effects of lead compounds on a human cancer cell line.
| Compound | Target Cell Line | Observed Effect |
| 5j | HL-60 (Leukemia) | Selective cytotoxicity |
| 5p | HL-60 (Leukemia) | Selective cytotoxicity |
Enzyme Activity Assays
Enzyme inhibition is a common mechanism of action for many therapeutic drugs. Derivatives of N-benzylpyrrolidine have been specifically evaluated as inhibitors of enzymes implicated in the pathology of Alzheimer's disease. nih.gov Research has demonstrated that certain multitarget-directed hybrids of N-benzylpyrrolidine can effectively inhibit cholinesterases—specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—as well as β-secretase-1 (BACE-1). nih.gov These enzymes are key targets in Alzheimer's therapy, as their inhibition can help restore neurotransmitter levels and reduce the production of amyloid-β plaques, a hallmark of the disease. nih.gov
In one study, compounds labeled 4k and 4o showed a balanced inhibitory profile against these enzymes. nih.gov Similarly, a separate series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates were prepared and tested for their ability to inhibit AChE and BChE. researchgate.net
Table 2: Enzyme Inhibition Profile of N-Benzylpyrrolidine Derivatives
This table presents the enzymes targeted by N-benzylpyrrolidine derivatives in the context of Alzheimer's disease research.
| Derivative Class | Target Enzyme | Therapeutic Rationale |
| N-benzylpyrrolidine hybrids (4k, 4o) | Acetylcholinesterase (AChE) | Increase acetylcholine (B1216132) levels |
| Butyrylcholinesterase (BChE) | Increase acetylcholine levels | |
| β-secretase-1 (BACE-1) | Reduce amyloid-β plaque formation | |
| Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates | Acetylcholinesterase (AChE) | Increase acetylcholine levels |
| Butyrylcholinesterase (BChE) | Increase acetylcholine levels |
In Vivo Preclinical Studies
Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models to assess their efficacy, neuroprotective capabilities, and pharmacokinetic properties in a whole biological system.
Animal models are essential for evaluating the potential of compounds to treat cognitive deficits associated with neurodegenerative disorders. The scopolamine-induced amnesia model in mice is a standard method for creating a temporary cognitive deficit to test the efficacy of potential memory-enhancing drugs. nih.govnih.gov N-benzylpyrrolidine derivatives 4k and 4o were shown to ameliorate cognitive dysfunction in this model, as evaluated by the Y-maze test. nih.gov
Furthermore, the Morris water maze test, another widely used behavioral assay, was employed to assess spatial learning and memory. In this test, compound 4o demonstrated an improvement in cognitive function in an amyloid-β-induced model of cognitive dysfunction. nih.gov
Table 3: In Vivo Models for Cognitive Function Assessment
This table outlines the animal models and behavioral tests used to evaluate the cognitive effects of N-benzylpyrrolidine derivatives.
| Compound | Animal Model | Behavioral Test | Outcome |
| 4k | Scopolamine-induced amnesia (mice) | Y-maze | Ameliorated cognitive dysfunction |
| 4o | Scopolamine-induced amnesia (mice) | Y-maze | Ameliorated cognitive dysfunction |
| 4o | Amyloid-β-induced dysfunction (mice) | Morris water maze | Improved cognitive function |
Neuroprotective Activity Assessments
Beyond symptomatic treatment, a key goal in treating neurodegenerative diseases is to protect neurons from damage and death. Certain N-benzylpyrrolidine derivatives have shown significant neuroprotective activity. The lead compounds 4k and 4o displayed an ability to protect against cellular stress induced by amyloid-β, a peptide central to Alzheimer's pathology. nih.gov These compounds also showed a potential to promote the disassembly of amyloid-β aggregates, suggesting a disease-modifying effect. nih.gov
Pharmacokinetics describes the journey of a drug through the body, including its absorption, distribution, metabolism, and excretion. Understanding these properties is critical for drug development. A pharmacokinetic study of compound 4o revealed that it possesses excellent oral absorption characteristics. nih.gov This is a highly desirable property for a therapeutic agent, as it allows for convenient administration. The study also confirmed the compound's ability to permeate the brain, a prerequisite for treating central nervous system disorders like Alzheimer's disease. nih.gov
Applications in Neurological Disorders
The pyrrolidine ring, a core component of this chemical family, is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds. When combined with a benzyl group, it offers a framework for developing agents that can cross the blood-brain barrier, a critical feature for treating central nervous system disorders.
Derivatives of N-benzyl pyrrolidine have been a significant focus of multi-target drug design for Alzheimer's disease (AD). nih.govresearchgate.net Research aims to address the complex pathology of AD by simultaneously targeting several key enzymes and processes involved in its progression.
Studies have shown that certain N-benzyl pyrrolidine derivatives can act as balanced inhibitors of cholinesterases (both acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and β-secretase-1 (BACE-1). nih.govebi.ac.uk Inhibition of cholinesterases helps to increase the levels of neurotransmitters involved in memory and cognition, while BACE-1 inhibition reduces the production of amyloid-beta (Aβ) peptides, which form the characteristic plaques in the brains of AD patients.
Detailed research findings highlight specific molecular hybrids that have demonstrated promising preclinical activity:
Enzyme Inhibition: Compounds designated as 4k and 4o showed balanced inhibitory action against AChE, BChE, and BACE-1. nih.gov
Aβ Aggregation: These lead compounds were also found to have the potential to disassemble Aβ aggregates and exert neuroprotective effects against Aβ-induced cellular stress. nih.govresearchgate.net
Cognitive Improvement: In preclinical models, compounds 4k and 4o improved cognitive dysfunction in a scopolamine-induced amnesia model. nih.govebi.ac.uk Furthermore, compound 4o showed positive results in improving cognitive deficits in an Aβ-induced dysfunction model, as tested by the Morris water maze. nih.gov
Brain Permeability: A crucial aspect of these studies is that the lead compounds demonstrated excellent brain permeation, a necessary characteristic for drugs targeting the central nervous system. nih.govresearchgate.net
Table 1: Preclinical Profile of Lead N-Benzyl Pyrrolidine Derivatives in Alzheimer's Research
| Compound | Target Enzymes | In Vitro / In Vivo Effects | Reference |
|---|---|---|---|
| 4k | AChE, BChE, BACE-1 | Balanced enzyme inhibition, ameliorated cognitive dysfunction in amnesia model. | nih.gov |
| 4o | AChE, BChE, BACE-1 | Balanced enzyme inhibition, disassembly of Aβ aggregates, neuroprotection, improved cognitive function in amnesia and Aβ-induced models. | nih.govebi.ac.uk |
The investigation of benzyl pyrrolidine derivatives in depression and anxiety is more indirect and often focuses on the broader role of related chemical systems in modulating neurotransmission and cellular stress. The glutamatergic system, which is implicated in the pathophysiology of major depressive disorder (MDD), is a key area of interest. nih.gov Preclinical models of depression often show changes in molecules related to glutamate (B1630785) signaling. nih.gov
While direct studies on benzyl pyrrolidine-2-carboxylate hydrochloride are limited in this context, research into related structures provides insight:
Oxidative Stress: Oxidative stress is increasingly seen as a causal factor in anxiety-like behaviors. nih.gov Chronic blocking of NF-κB, a protein complex involved in cellular stress responses, by systemic administration of pyrrolidine dithiocarbamate (B8719985) (PDTC) has been shown to attenuate the generation of reactive oxygen species. nih.gov This suggests that the pyrrolidine scaffold could be a basis for developing agents that mitigate oxidative stress associated with anxiety.
Translocator Protein (TSPO) Ligands: A novel ligand for the translocator protein (TSPO), ZBD-2 , which contains a benzyl group, has demonstrated antidepressant-like and anxiolytic-like effects in preclinical models. nih.gov Treatment with ZBD-2 reversed decreases in key biogenic amines like norepinephrine, dopamine, and serotonin (B10506) in the hippocampus. nih.gov
In the context of Parkinson's and Huntington's diseases, research involving the benzyl pyrrolidine scaffold is centered on neuroprotection and mitigating the underlying causes of neuronal cell death.
For Parkinson's disease, a primary pathological feature is the loss of dopaminergic neurons, with reactive oxygen species and mitochondrial impairment considered major contributors to this neurodegeneration. nih.gov Research has explored benzylidene-based derivatives as potential free radical scavengers. nih.gov In one study, synthesized benzylidene-based 2-chloroquinolin derivatives were found to have high cell viability and significant free radical scavenging activity in SHSY5Y neuroblastoma cell lines, a common in vitro model for Parkinson's research. nih.gov
Research into Huntington's disease, a genetic disorder causing the progressive breakdown of nerve cells in the brain, has explored strategies to increase the transcription of brain-derived neurotrophic factor (BDNF). nih.gov This involves targeting enzymes like phosphodiesterases (PDEs) that catabolize cAMP and cGMP. nih.gov While not directly involving this compound, this highlights a potential therapeutic strategy where the versatile pyrrolidine scaffold could be adapted to create novel PDE inhibitors.
Cardiovascular Research Applications
The application of this chemical structure extends to cardiovascular pharmacology. Bepridil (B108811), a compound identified as 1-[3-isobutoxy-2-(benzylphenyl)amino] propyl pyrrolidine hydrochloride, has been investigated as a potential anti-anginal agent. nih.gov
Preclinical studies in canine models revealed several cardiovascular effects:
Coronary Blood Flow: Intravenous administration of bepridil increased coronary sinus blood flow. nih.gov
Heart Rate: The compound was observed to slow heart rate. nih.gov
Antagonist Activity: Bepridil demonstrated partial antagonist activity against the cardiovascular effects of isoprenaline, particularly showing a pronounced antitachycardia (anti-fast heart rate) effect. nih.gov This effect was found to be non-specific, as it also reduced tachycardia induced by glucagon (B607659) and theophylline. nih.gov
Another area of related research involves succinimide (B58015) derivatives, which contain a pyrrolidine-2,5-dione structure. One such derivative was evaluated for cardioprotective effects against chemotherapy-induced cardiac impairment, a significant side effect of some cancer treatments. arabjchem.org The antioxidant properties of succinimides are thought to contribute to a reduction in reactive oxygen species, which may help protect cardiac muscle from peroxidation and cell damage. arabjchem.org
Table 2: Cardiovascular Effects of Bepridil in Preclinical Models
| Parameter | Observed Effect | Reference |
|---|---|---|
| Coronary Sinus Blood Flow | Increased | nih.gov |
| Heart Rate | Decreased | nih.gov |
| Isoprenaline-induced Tachycardia | Partially antagonized | nih.gov |
Other Potential Therapeutic Applications
The versatility of the benzyl pyrrolidine scaffold has led to its exploration in other therapeutic fields. The structure serves as a valuable building block for synthesizing more complex molecules with diverse biological activities. evitachem.com
Anticonvulsant Activity: N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide (B166681) derivatives, which are structurally related to the core compound, have been evaluated for anticonvulsant properties. nih.gov Studies showed that these compounds exhibited moderate-to-excellent activity in the maximal electroshock seizure (MES) test in mice, a standard model for screening potential anti-epileptic drugs. nih.gov
Antimicrobial, Antiviral, and Anticancer Research: A related compound, Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate , has been investigated for a range of potential biological activities, including antiviral, anticancer, and antimicrobial properties. evitachem.com The mechanism is believed to involve the interaction of the indole (B1671886) moiety with various receptors and enzymes, leading to the modulation of cellular pathways. evitachem.com
Future Research Directions and Translational Perspectives
Exploration of Novel Derivatives with Tuned Pharmacological Profiles
The benzyl (B1604629) pyrrolidine-2-carboxylate scaffold is ripe for chemical modification to generate novel derivatives with enhanced or specific pharmacological activities. The five-membered pyrrolidine (B122466) ring allows for efficient exploration of pharmacophore space due to its three-dimensional structure. nih.gov Future research will focus on synthesizing new analogues by modifying various positions on the core structure.
Key strategies for derivatization include:
Substitution on the Pyrrolidine Ring: Introducing substituents at different positions of the pyrrolidine ring can significantly influence the compound's biological activity. For instance, studies on pyrrolidine-2,5-dione derivatives have shown that the nature of the substituent at the 3-position can positively affect anticonvulsant activity. nih.gov
Modification of the Benzyl Group: Altering the benzyl group attached to the nitrogen atom can tune the compound's properties. Research on N-benzyl pyrrolidine derivatives has demonstrated that this group can be associated with anti-inflammatory and anti-cancer properties. researchgate.net
Derivatization of the Carboxylate Group: The carboxylate functional group is a prime site for creating amides, esters, or hybrid molecules. For example, a series of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives has been synthesized from N-benzyl-L-proline, with some showing notable antioxidant and antibacterial activities. researchgate.net Similarly, the synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives has yielded compounds with antimicrobial properties. frontiersin.org
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are integral to this process, allowing for the rational design of molecules with improved potency and reduced toxicity. nih.gov By creating libraries of such derivatives, researchers can screen for a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. nih.govfrontiersin.org
Below is a table representing potential derivatives and their targeted activities based on existing research on the pyrrolidine scaffold.
| Derivative Class | Potential Modification Site | Target Pharmacological Profile |
| N-Acyl-benzylpyrrolidine-2-carboxamides | Carboxylate group | Enhanced antimicrobial or anticancer activity frontiersin.org |
| Pyrrolidine-ring-substituted analogues (e.g., fluoro, hydroxyl) | C3, C4, or C5 positions of the pyrrolidine ring | Modulated metabolic stability and receptor binding affinity nih.gov |
| Substituted N-benzyl analogues (e.g., methoxy, chloro on phenyl ring) | Benzyl group | Tuned enzyme inhibition or receptor antagonism nih.gov |
| Hybrid molecules (e.g., linked to oxadiazole, imidazole) | Carboxylate group | Novel mechanisms of action, cholinesterase inhibition researchgate.netfrontiersin.org |
Advanced Methodologies for Mechanistic Studies (e.g., Omics approaches)
Understanding the precise mechanism of action is crucial for the development of any therapeutic agent. For derivatives of benzyl pyrrolidine-2-carboxylate hydrochloride, future research must employ advanced methodologies to move beyond simple activity screening. "Omics" technologies offer a powerful arsenal (B13267) for these mechanistic investigations. omicstutorials.comnih.gov
Proteomics: This approach can identify the direct protein targets of a compound. By analyzing changes in protein expression or post-translational modifications in cells treated with a derivative, researchers can uncover its binding partners and affected pathways. omicstutorials.comnih.gov Proteomics can also be used to assess off-target interactions, which is essential for predicting potential side effects. nih.gov
Metabolomics: This technology focuses on the study of small molecules and metabolites within a biological system. omicstutorials.com By analyzing the metabolic profile of cells or organisms after exposure to a compound, scientists can understand how it alters cellular processes and metabolic pathways, providing deep insight into its functional effects. omicstutorials.com
Genomics and Transcriptomics: These methods analyze an organism's complete set of DNA and RNA, respectively. omicstutorials.com They can reveal how a compound affects gene expression, helping to identify genetic variations associated with drug response and uncover the broader cellular networks impacted by the drug candidate. omicstutorials.comnih.gov
Integrating these omics approaches provides a comprehensive, system-level view of a drug's effect, facilitating a deeper understanding of its mechanism of action and helping to identify biomarkers for efficacy. omicstutorials.comunimi.it
Investigation of Stereoisomer-Specific Therapeutic Advantages
The stereochemistry of pyrrolidine derivatives is a critical factor influencing their biological activity. nih.gov The pyrrolidine ring can contain multiple stereogenic carbons, leading to the existence of different stereoisomers. nih.gov this compound, derived from proline, possesses inherent chirality.
It is well-established that different stereoisomers of a drug can have distinct pharmacological and toxicological profiles. nih.gov One enantiomer may be therapeutically active while the other is inactive or even toxic. nih.gov This principle is recognized by regulatory bodies like the U.S. FDA, which has specific guidelines for the development of new stereoisomeric drugs. nih.gov
Future research must therefore focus on:
Stereoselective Synthesis: Developing efficient methods to synthesize optically pure stereoisomers is paramount. This allows for the individual evaluation of each isomer. nih.gov The formation of the pyrrolidine ring from acyclic precursors or the functionalization of a ready-made chiral source like proline are common strategies. nih.gov
Pharmacological Profiling of Individual Isomers: Each stereoisomer must be independently tested to determine its specific binding affinity, efficacy, and potential toxicity. This allows for the identification of the "eutomer" (the more active isomer).
Understanding Stereochemistry-Activity Relationships: Investigating how the specific three-dimensional arrangement of atoms in each isomer affects its interaction with biological targets (e.g., enzymes, receptors) is crucial. This knowledge can guide the design of more selective and potent drugs. nih.gov
By focusing on stereoisomer-specific advantages, researchers can develop drugs that are more targeted, effective, and safer, maximizing the therapeutic potential of the benzyl pyrrolidine-2-carboxylate scaffold.
Q & A
Q. What are the standard synthetic routes for benzyl pyrrolidine-2-carboxylate hydrochloride, and how is purity ensured?
The compound is synthesized via coupling reactions using reagents like T3P® (propylphosphonic anhydride) in acetonitrile with triethylamine as a base. For example, (S)-benzyl pyrrolidine-2-carboxylate hydrochloride can be reacted with (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid under controlled temperatures (≤25°C during reagent addition, then 40°C for 3 hours). Post-reaction purification involves phase separation (ethyl acetate/water), sequential washes with HCl, NaHCO₃, and NaCl solutions, followed by drying (MgSO₄) and solvent evaporation . Purity is confirmed via HPLC or NMR, with ESI-MS used for molecular weight validation .
Q. Which spectroscopic techniques are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) identifies proton and carbon environments, while IR spectroscopy confirms functional groups (e.g., ester carbonyl). Mass spectrometry (ESI-MS) provides molecular ion peaks (e.g., m/z 539.2 for related intermediates ). X-ray crystallography resolves absolute stereochemistry and hydrogen-bonding networks, often refined using SHELXL .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric excess?
Solvent choice (e.g., acetonitrile’s polar aprotic nature enhances nucleophilicity) and temperature control (microwave-assisted heating at 120°C reduces reaction time ) are key. Coupling agents like T3P® minimize racemization in chiral intermediates. Monitoring reaction progress via TLC or in-situ IR ensures optimal conversion. For enantiomeric purity, chiral HPLC or circular dichroism (CD) spectroscopy is recommended .
Q. What strategies resolve contradictions in crystallographic data, such as hydrogen bonding discrepancies?
Discrepancies arise from solvent voids or twinning. Using SHELX programs (e.g., SHELXL for refinement and Olex2 for solvent masking) helps model electron density maps accurately. For hydrogen bonds, analyze thermal displacement parameters and validate against calculated hydrogen-bond energies (e.g., using PLATON). Multi-conformer models may be required for disordered regions .
Q. How do polymorphic forms impact stability, and how are they characterized?
Polymorphs are identified via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Stability studies under humidity (e.g., dynamic vapor sorption) assess hygroscopicity. Non-hygroscopic polymorphs, as seen in certain crystal planes, are preferred for long-term storage. Computational tools (e.g., Mercury CSP) predict packing efficiency and stability .
Q. What computational tools assist in designing synthetic routes for derivatives?
Retrosynthesis planning uses databases like Reaxys and Pistachio to identify feasible pathways. Machine learning models (e.g., Template Relevance Heuristic) prioritize high-plausibility precursors. For chiral derivatives, molecular docking (AutoDock) predicts binding affinities, guiding functionalization strategies .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
